Cas no 87808-48-8 (Methyl 3-fluoro-4-methylbenzoate)

Methyl 3-fluoro-4-methylbenzoate structure
87808-48-8 structure
Product Name:Methyl 3-fluoro-4-methylbenzoate
Numero CAS:87808-48-8
MF:C9H9FO2
MW:168.164966344833
MDL:MFCD06203786
CID:839042
PubChem ID:18973767
Update Time:2024-10-26

Methyl 3-fluoro-4-methylbenzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 3-fluoro-4-methylbenzoate
    • 3-Fluoro-4-methyl-benzoicacidmethylester
    • Methyl 3-fluoro-4-methyl benzoate
    • BENZOIC ACID, 3-FLUORO-4-METHYL-, METHYL ESTER
    • 3-fluoro-4-methylbenzoic acid methyl ester
    • 3-fluoro-4-methyl-benzoic acid methyl ester
    • PubChem16655
    • KSC495M0F
    • RAFFOVQBMRBRCS-UHFFFAOYSA-N
    • CL8553
    • methyl 3-fluoranyl-4-methyl-benzoate
    • AB23209
    • SY030649
    • AB0027207
    • ST2413353
    • 4-Methyl-3-fluoro-benzoic acid methyl ester
    • FS-3123
    • EN300-135628
    • MFCD06203786
    • DTXSID30597014
    • CS-W022829
    • 87808-48-8
    • AKOS009038875
    • SCHEMBL1495863
    • Methyl 3-fluoro-4-methyl-benzoate
    • DB-077109
    • Methyl3-fluoro-4-methylbenzoate
    • MDL: MFCD06203786
    • Inchi: 1S/C9H9FO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3
    • Chiave InChI: RAFFOVQBMRBRCS-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=C(F)C(C)=CC=1)OC

Proprietà calcolate

  • Massa esatta: 168.05900
  • Massa monoisotopica: 168.05865769g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 170
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26.3
  • XLogP3: 2.2

Proprietà sperimentali

  • PSA: 26.30000
  • LogP: 1.92070

Methyl 3-fluoro-4-methylbenzoate Dati doganali

  • CODICE SA:2916399090
  • Dati doganali:

    Codice doganale cinese:

    2916399090

    Panoramica:

    2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

    Riassunto:

    2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

Methyl 3-fluoro-4-methylbenzoate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M844189-5g
Methyl 3-fluoro-4-methylbenzoate
87808-48-8 95%
5g
400.50 2021-05-17
TRC
M305463-100mg
Methyl 3-fluoro-4-methylbenzoate
87808-48-8
100mg
$64.00 2023-05-17
TRC
M305463-250mg
Methyl 3-fluoro-4-methylbenzoate
87808-48-8
250mg
$75.00 2023-05-17
TRC
M305463-500mg
Methyl 3-fluoro-4-methylbenzoate
87808-48-8
500mg
$87.00 2023-05-17
TRC
M305463-1g
Methyl 3-fluoro-4-methylbenzoate
87808-48-8
1g
$ 80.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MF062-250mg
Methyl 3-fluoro-4-methylbenzoate
87808-48-8 98%
250mg
60CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MF062-100mg
Methyl 3-fluoro-4-methylbenzoate
87808-48-8 98%
100mg
35CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MF062-1g
Methyl 3-fluoro-4-methylbenzoate
87808-48-8 98%
1g
70.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MF062-5g
Methyl 3-fluoro-4-methylbenzoate
87808-48-8 98%
5g
234.0CNY 2021-07-12
Apollo Scientific
PC900830-5g
Methyl 3-fluoro-4-methylbenzoate
87808-48-8 98%
5g
£15.00 2025-02-22

Methyl 3-fluoro-4-methylbenzoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  > 30 min, 20 - 23 °C; 23 °C → 47 °C; 30 min, 47 °C; 47 °C → rt; 18 h, rt; rt → 35 °C
1.2 Reagents: Sodium bicarbonate Solvents: Isopropyl acetate ,  Water ;  10 min, 35 °C
Riferimento
A Practical Synthesis of a Diazepinylbenzoic Acid, a Retinoid X Receptor Antagonist
Jiang, Xinglong; et al, Organic Process Research & Development, 2008, 12(6), 1137-1141

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 0 °C → rt; 4 h, 50 °C; 50 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
Solid-phase synthesis of cereblon-recruiting selective histone deacetylase 6 degraders (HDAC6 PROTACs) with anti-leukemic activity
Sinatra, Laura; et al, ChemRxiv, 2022, 1, 1-30

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Hydrochloric acid Solvents: 2-Methyltetrahydrofuran ,  Water ;  8 bar, 0 °C
1.2 Reagents: Trifluoroacetic acid Solvents: Water
1.3 Reagents: Sodium nitrite Solvents: Water ;  19 min, 20 °C
1.4 Reagents: Trifluoroacetic acid ;  rt
Riferimento
A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU
Lehmann, H., Green Chemistry, 2017, 19(6), 1449-1453

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Methanol ,  Benzene ,  Hexane ;  rt; 10 min, rt
Riferimento
C3 Halogen and C8'' Substituents on Stilbene Arotinoids Modulate Retinoic Acid Receptor Subtype Function
Alvarez, Susana; et al, ChemMedChem, 2009, 4(10), 1630-1640

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Lithium tetrafluoroborate Solvents: Ethyl acetate ,  Hexafluorobenzene ;  2 h, 90 °C
Riferimento
LiBF4-Promoted Aromatic Fluorodetriazenation under Mild Conditions
Zhang, Hongjin; et al, Journal of Organic Chemistry, 2023, 88(17), 12826-12834

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, rt; 1 - 2 h, reflux
1.2 Reagents: Triethylamine Solvents: Ethyl acetate ;  30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Superoxide dismutase mimetics: synthesis and structure-activity relationship study of MnTBAP analogues
Gauuan, Polivina Jolicia F.; et al, Bioorganic & Medicinal Chemistry, 2002, 10(9), 3013-3021

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, rt
1.2 Reagents: Water ;  rt
Riferimento
Tetrahydroquinoline-Capped Histone Deacetylase 6 Inhibitor SW-101 Ameliorates Pathological Phenotypes in a Charcot-Marie-Tooth Type 2A Mouse Model
Shen, Sida ; et al, Journal of Medicinal Chemistry, 2021, 64(8), 4810-4840

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Methanol ;  cooled; overnight, rt
Riferimento
Development of Fluorine-18 Labeled Metabolically Activated Tracers for Imaging of Drug Efflux Transporters with Positron Emission Tomography
Sander, Kerstin; et al, Journal of Medicinal Chemistry, 2015, 58(15), 6058-6080

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetonitrile ,  Water ;  rt → -10 °C; < 0 °C; 45 min, 0 - 5 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  0 - 5 °C; 1 h, neutralized, 0 - 5 °C
2.1 Reagents: Lithium tetrafluoroborate Solvents: Ethyl acetate ,  Hexafluorobenzene ;  2 h, 90 °C
Riferimento
LiBF4-Promoted Aromatic Fluorodetriazenation under Mild Conditions
Zhang, Hongjin; et al, Journal of Organic Chemistry, 2023, 88(17), 12826-12834

Methyl 3-fluoro-4-methylbenzoate Raw materials

Methyl 3-fluoro-4-methylbenzoate Preparation Products

Methyl 3-fluoro-4-methylbenzoate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:87808-48-8)Methyl 3-fluoro-4-methylbenzoate
Numero d'ordine:A842374
Stato delle scorte:in Stock
Quantità:100g/500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:56
Prezzo ($):190.0/913.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:87808-48-8)Methyl 3-fluoro-4-methylbenzoate
A842374
Purezza:99%/99%
Quantità:100g/500g
Prezzo ($):190.0/913.0
Email